molecular formula C12H13NO4S2 B5632891 N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide CAS No. 6031-89-6

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B5632891
CAS No.: 6031-89-6
M. Wt: 299.4 g/mol
InChI Key: DJUPYYONGFLTBS-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a 2,4-dimethoxyphenyl group via a sulfonamide bridge. Methoxy groups are known to enhance solubility and binding affinity in enzyme inhibitors, while the thiophene-sulfonamide scaffold is common in antitumor, antiviral, and enzyme-targeting agents .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S2/c1-16-9-5-6-10(11(8-9)17-2)13-19(14,15)12-4-3-7-18-12/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUPYYONGFLTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975718
Record name N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6031-89-6
Record name N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 2,4-dimethoxyaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide has been identified as a promising candidate for cancer treatment. Research indicates that thiophene derivatives can act as anti-cancer agents by targeting specific pathways involved in tumor growth.

  • Mechanism of Action : The compound is believed to inhibit key proteins such as Akt and PKA, which are involved in cancer cell proliferation and survival. Studies show that administering this compound can reduce tumor growth both alone and in combination with other anticancer agents .
  • Case Studies : In a study focused on substituted thiophene derivatives, compounds similar to this compound demonstrated significant efficacy against various cancers, including lung cancer and leukemia .

Enzyme Inhibition

Another critical application of this compound lies in its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in numerous physiological processes and pathologies.

  • Inhibition Profile : Recent findings highlight that sulfonamide derivatives exhibit selective inhibition against human carbonic anhydrases (hCA II, hCA IX, and hCA XII). For instance, certain derivatives showed IC50 values significantly lower than standard inhibitors like acetazolamide, indicating enhanced potency .
  • Biological Evaluation : The structure-activity relationships (SARs) of these compounds have been thoroughly evaluated, revealing that specific functional groups enhance their inhibitory effects on CAs. Molecular docking studies further elucidate the interactions between these compounds and the enzyme active sites .

Antimicrobial and Antioxidant Activities

Emerging research also suggests that this compound derivatives possess antimicrobial and antioxidant properties.

  • Biological Activity : A study synthesized various thiophene derivatives and assessed their antimicrobial activity. Some derivatives exhibited potent inhibition against multiple microorganisms, indicating their potential use in treating infections .
  • Antioxidant Properties : The antioxidant activities of these compounds were also evaluated, showing promise for applications in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Target Enzyme/Pathway
This compoundAnticancerNot specifiedAkt/PKA Pathway
Similar Thiophene DerivativeCarbonic Anhydrase Inhibition0.18 - 0.58hCA II, hCA IX, hCA XII
Various Thiophene DerivativesAntimicrobialVariesVarious Microorganisms
Thiophene DerivativeAntioxidantVariesOxidative Stress Markers

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonamide and aromatic groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .

Comparison with Similar Compounds

(a) Tubulin Inhibitors (Thiazole Derivatives)
  • Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine):
    • Structure : Replaces the thiophene-sulfonamide with a thiazole-amine core.
    • Activity : Potent tubulin polymerization inhibitor (IC₅₀ = 0.12 μM in SGC-7901 cells), induces G2/M phase arrest. Molecular docking confirms binding to the colchicine site of tubulin .
    • Comparison : The 2,4-dimethoxyphenyl group enhances binding, but the absence of a sulfonamide linkage may reduce solubility compared to sulfonamide-based derivatives.
(b) VEGFR-2 Inhibitors (Sulfonamides with Dimethoxyphenyl Moieties)
  • Compound 19 (Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide): Structure: Features a 3,4-dimethoxyphenyl group conjugated to a sulfonamide. Activity: IC₅₀ = 1.8 nM against VEGFR-2, outperforming dasatinib. Molecular docking shows hydrogen bonding with Asp1046 and Phe1047 in VEGFR-2 . Comparison: The 3,4-dimethoxy substitution favors VEGFR-2 inhibition, whereas 2,4-substitution (as in the target compound) may redirect selectivity toward other targets like tubulin or carbonic anhydrases.
(c) Carbonic Anhydrase (CA) Inhibitors
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide :
    • Structure : Combines a 3,4-dimethoxyphenethyl group with a sulfonamide.
    • Activity : Co-crystallized with human CA II, demonstrating binding to the enzyme’s active site via sulfonamide-Zn²⁺ coordination .
    • Comparison : The ethyl linker and 3,4-dimethoxy substitution differ from the target compound’s direct thiophene-phenyl linkage, suggesting divergent binding modes.

Structure-Activity Relationships (SAR)

  • Methoxy Positioning :
    • 2,4-Dimethoxy : Favors tubulin inhibition (e.g., Compound 10s ).
    • 3,4-Dimethoxy : Enhances VEGFR-2 inhibition (e.g., Compound 19 ).
  • Sulfonamide Linkage : Critical for enzyme targeting (e.g., CA inhibitors require sulfonamide-Zn²⁺ interaction ).
  • Thiophene vs. Thiazole: Thiophene-sulfonamides (e.g., N-(3-amino-4-methylphenyl)-5-methylthiophene-2-sulfonamide) may offer better π-π stacking in hydrophobic enzyme pockets compared to thiazole derivatives .

Biological Activity

N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties. The presence of the thiophene ring and methoxy substituents contributes to its biological activity. The compound can be represented as follows:

C12H13NO4S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4\text{S}

Antimicrobial Activity

Sulfonamides, including this compound, are traditionally recognized for their antibacterial properties. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria.

Minimum Inhibitory Concentration (MIC)

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For example, a related compound showed an MIC of 10 µg/mL against Staphylococcus aureus and Salmonella typhimurium . This suggests that this compound may possess comparable efficacy.

Table 1: Antimicrobial Activity of Sulfonamides

CompoundPathogenMIC (µg/mL)
This compoundS. aureusTBD
Related CompoundBacillus subtilis10
Related CompoundE. coli10

Anticancer Activity

Recent studies have also explored the anticancer potential of thiophene derivatives. In vitro assays have shown that thiophene-based compounds can inhibit the growth of various cancer cell lines.

Cell Line Studies

For instance, a study evaluating thiophene derivatives reported significant anticancer activity against colorectal (WiDr), breast (T47D), and cervix (HeLa) cancer cell lines. The results indicated varying degrees of cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)
This compoundWiDrTBD
Thiophene DerivativeT47D5.0
Thiophene DerivativeHeLa3.5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Substituents on the phenyl ring significantly affect lipophilicity and consequently the antimicrobial potency .

Key Findings from SAR Studies

  • Methoxy Groups : The presence of methoxy groups enhances solubility and bioactivity.
  • Electron-Withdrawing Groups : Their introduction may increase antibacterial resistance.
  • Thiophene Ring : Contributes to the overall stability and interaction with biological targets.

Q & A

Q. What are the common synthetic routes for N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer: The synthesis typically involves multi-step pathways, starting with sulfonylation of the thiophene ring followed by coupling with the 2,4-dimethoxyphenyl group. Key steps include:
  • Sulfonylation: Reaction of thiophene-2-sulfonyl chloride with a primary amine intermediate under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide bond .
  • Coupling: Introduction of the 2,4-dimethoxyphenyl moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DCM or DMF) .
  • Optimization: Reaction yields are improved by adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., Pd-based catalysts for coupling reactions) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer: Structural confirmation relies on:
  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy groups at 2,4-positions) and sulfonamide linkage .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95%) and monitor reaction progress using reverse-phase columns (C18) with UV detection .
  • Mass Spectrometry (LC-MS): ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography: For absolute configuration determination, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers investigate the binding affinity of this compound to biological targets using computational and experimental methods?

  • Methodological Answer:
  • Computational:
  • Molecular Docking: Use software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes or receptors). Validate docking poses with MD simulations (GROMACS) to assess stability .
  • QSAR Modeling: Corrogate substituent effects (e.g., methoxy groups) on binding using descriptors like logP and electrostatic potentials .
  • Experimental:
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD_D) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assay systems?

  • Methodological Answer:
  • Orthogonal Assays: Cross-validate results using unrelated techniques (e.g., cell-based viability assays vs. enzymatic inhibition assays) to rule out assay-specific artifacts .
  • Dose-Response Curves: Ensure consistent EC50_{50}/IC50_{50} values across multiple replicates and cell lines .
  • Purity Verification: Re-examine compound purity via HPLC and LC-MS to exclude impurities as confounding factors .
  • Target Engagement Studies: Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .

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